

# BAY 1003803 Target Engagement in Skin Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BAY 1003803** is a potent, non-steroidal glucocorticoid receptor (GR) agonist designed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. As a selective glucocorticoid receptor modulator, it exhibits strong anti-inflammatory activity. This document provides a technical overview of the target engagement of **BAY 1003803** in skin cells, detailing its mechanism of action, experimental protocols for assessing target interaction, and its effects on inflammatory signaling pathways.

## Core Mechanism of Action: Glucocorticoid Receptor Modulation

**BAY 1003803** exerts its therapeutic effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in regulating inflammation. The binding of **BAY 1003803** to the GR initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the **BAY 1003803**-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs)
in the promoter regions of target genes, leading to the increased expression of antiinflammatory proteins.



• Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1), without directly binding to DNA. This mechanism is believed to be central to the anti-inflammatory effects of glucocorticoids while minimizing some of the associated side effects.

## Quantitative Data on Target Engagement and Anti-Inflammatory Activity

While specific quantitative data for **BAY 1003803**'s binding affinity and its dose-dependent effects on cytokine inhibition in skin cells are not publicly available, the following tables represent the types of data typically generated to characterize such a compound.

Table 1: Glucocorticoid Receptor Binding Affinity of **BAY 1003803** (Representative)

| Parameter | Value                | Cell Line                        |
|-----------|----------------------|----------------------------------|
| Ki (nM)   | [Data Not Available] | Human Epidermal<br>Keratinocytes |
| IC50 (nM) | [Data Not Available] | Human Epidermal<br>Keratinocytes |

Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are key indicators of the binding affinity of a ligand to its receptor.

Table 2: Inhibition of Pro-inflammatory Cytokine Production by **BAY 1003803** in Human Epidermal Keratinocytes (Representative)



| Cytokine          | BAY 1003803<br>Concentration | Percent Inhibition |
|-------------------|------------------------------|--------------------|
| IL-6              | [Concentration 1]            | [Value]%           |
| [Concentration 2] | [Value]%                     |                    |
| [Concentration 3] | [Value]%                     | _                  |
| IL-8              | [Concentration 1]            | [Value]%           |
| [Concentration 2] | [Value]%                     |                    |
| [Concentration 3] | [Value]%                     | _                  |
| TNF-α             | [Concentration 1]            | [Value]%           |
| [Concentration 2] | [Value]%                     |                    |
| [Concentration 3] | [Value]%                     | _                  |

This table illustrates the expected dose-dependent inhibition of key pro-inflammatory cytokines in skin cells upon treatment with **BAY 1003803**.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway modulated by **BAY 1003803** and a general workflow for assessing its target engagement and downstream effects.



### Glucocorticoid Receptor Signaling Pathway



Click to download full resolution via product page

Caption: Glucocorticoid Receptor Signaling Pathway modulated by **BAY 1003803**.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **BAY 1003803** in skin cells.

## **Experimental Protocols**

Detailed below are representative protocols for key experiments to evaluate the target engagement and functional effects of **BAY 1003803** in skin cells.

# Protocol 1: Competitive Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of **BAY 1003803** for the glucocorticoid receptor in human epidermal keratinocytes.

Materials:



- Human Epidermal Keratinocytes (HEK)
- Cell lysis buffer (e.g., Tris-HCl, EDTA, protease inhibitors)
- Radiolabeled glucocorticoid (e.g., [3H]-Dexamethasone)
- Unlabeled BAY 1003803
- Scintillation cocktail and counter
- 96-well filter plates

#### Procedure:

- Culture HEKs to 80-90% confluency.
- Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization followed by ultracentrifugation.
- In a 96-well plate, add a constant concentration of [3H]-Dexamethasone to each well.
- Add increasing concentrations of unlabeled BAY 1003803 to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
- Add the HEK cytosolic extract to each well and incubate at 4°C for a specified time to reach equilibrium.
- Transfer the incubation mixture to a filter plate and wash to remove unbound radioligand.
- Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of BAY 1003803 by plotting the percentage of specific binding against the log concentration of BAY 1003803. The Ki can then be calculated using the Cheng-Prusoff equation.



# Protocol 2: Inhibition of Cytokine Production in Human Keratinocytes

Objective: To quantify the inhibitory effect of **BAY 1003803** on the production of proinflammatory cytokines in human keratinocytes.

#### Materials:

- Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cell line
- Keratinocyte growth medium
- Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or a cytokine cocktail)
- BAY 1003803
- ELISA kits for IL-6, IL-8, and TNF-α
- RNA extraction kit and reagents for qPCR

#### Procedure:

- Seed NHEKs or HaCaT cells in 24-well plates and grow to 70-80% confluency.
- Pre-treat the cells with various concentrations of BAY 1003803 for 1-2 hours.
- Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF- $\alpha$ ) for 6-24 hours.
- For Protein Analysis (ELISA):
  - Collect the cell culture supernatants.
  - Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
  - Generate a standard curve and calculate the concentration of each cytokine in the samples.
- For Gene Expression Analysis (qPCR):



- Lyse the cells and extract total RNA.
- Synthesize cDNA from the RNA.
- Perform qPCR using specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH).
- Calculate the relative gene expression using the  $\Delta\Delta$ Ct method.
- Determine the dose-dependent inhibition of cytokine production by BAY 1003803 and calculate IC50 values.

## Protocol 3: NF-кВ Translocation Assay

Objective: To assess the effect of **BAY 1003803** on the nuclear translocation of NF-κB in skin cells.

### Materials:

- Human keratinocytes
- Pro-inflammatory stimulus (e.g., TNF-α)
- BAY 1003803
- Nuclear and cytoplasmic extraction kits
- Antibodies for NF-кВ p65 subunit, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)
- · Western blotting reagents and equipment
- Immunofluorescence reagents (optional)

### Procedure (Western Blotting):

- Culture keratinocytes and treat with **BAY 1003803** followed by TNF-α stimulation.
- Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.



- Determine the protein concentration of each fraction.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against NF-kB p65, Lamin B1, and GAPDH.
- Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the relative amounts of NF-kB p65 in the nucleus and cytoplasm.

Procedure (Immunofluorescence):

- Grow keratinocytes on coverslips and treat as described above.
- Fix, permeabilize, and block the cells.
- Incubate with an anti-NF-kB p65 antibody.
- Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
- Visualize the cells using a fluorescence microscope and assess the subcellular localization of NF-κB p65.

## Conclusion

**BAY 1003803** represents a promising topical agent for inflammatory skin diseases through its targeted engagement of the glucocorticoid receptor. Its mechanism of action, centered on the dual pathways of transactivation and transrepression, allows for potent anti-inflammatory effects in skin cells. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding affinity, its impact on key inflammatory mediators, and its influence on the central NF-κB signaling pathway. Further publication of specific quantitative data for **BAY 1003803** will be crucial for a complete understanding of its pharmacological profile.



To cite this document: BenchChem. [BAY 1003803 Target Engagement in Skin Cells: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144598#bay-1003803-target-engagement-in-skincells]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com